molecular formula C28H44O3 B564057 Dhmh-calcitriol CAS No. 103732-08-7

Dhmh-calcitriol

Cat. No.: B564057
CAS No.: 103732-08-7
M. Wt: 428.657
InChI Key: RQYBOLUOBVMUJB-RYZVBFQCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dhmh-calcitriol is a high-purity chemical reagent designed for research applications. It is based on the structure of calcitriol (1,25-dihydroxyvitamin D3), which is the biologically active form of vitamin D . Calcitriol functions as a hormone and the primary ligand for the nuclear vitamin D receptor (VDR) . Upon binding, the calcitriol-VDR complex translocates to the cell nucleus, heterodimerizes with the retinoid X receptor (RXR), and regulates the transcription of numerous genes involved in calcium and phosphate homeostasis, cell proliferation, and immune response . Its primary research applications include the study of mineral metabolism, particularly the intestinal absorption of calcium and phosphate , and the investigation of endocrine feedback loops, such as the suppression of parathyroid hormone (PTH) synthesis and secretion . Furthermore, due to its potent anti-proliferative and pro-differentiating effects on various cell types, including malignant cell lines and immune cells, calcitriol and its analogs are valuable tools for oncological and immunological research . This product is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and verify all experimental applications.

Properties

CAS No.

103732-08-7

Molecular Formula

C28H44O3

Molecular Weight

428.657

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1

InChI Key

RQYBOLUOBVMUJB-RYZVBFQCSA-N

SMILES

CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O

Synonyms

22-dehydro-1,25-dihydroxy-24-homovitamin D3

Origin of Product

United States

Comparison with Similar Compounds

Key Identifiers and Properties

  • Chemical Synonyms: 1α,25-Dihydroxyvitamin D₃ (1R,3S,5Z)-4-Methyl-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-4H-inden-4-yl]vinyl]-1,3-cyclohexanediol
  • CAS No.: 32222-06-3
  • Applications : Primarily used for research purposes, with clinical applications in treating hypocalcemia, renal osteodystrophy, and psoriasis .

Pharmacological Profile

Calcitriol binds to the vitamin D receptor (VDR), enhancing intestinal calcium absorption and regulating bone mineralization. Clinical trials demonstrate its efficacy in psoriasis treatment when combined with clobetasol propionate, showing significant improvement in psoriatic lesions .

Comparison with Similar Compounds

Calcitriol vs. Other Vitamin D Metabolites

Compound Bioactivity Clinical Use Toxicity Profile
Calcitriol Active form of vitamin D₃; binds VDR Hypocalcemia, psoriasis, renal osteodystrophy Acute oral, dermal, and inhalation toxicity; reproductive risks
Cholecalciferol Inactive precursor (vitamin D₃) Nutritional supplementation Lower toxicity; hypercalcemia risk at high doses
Paricalcitol Synthetic vitamin D analog Secondary hyperparathyroidism in CKD Reduced hypercalcemia risk vs. calcitriol

Calcitriol in Combination Therapies

A 2007 clinical trial (EudraCT 2004-002569-19) evaluated calcitriol (3 µg/g) combined with clobetasol propionate (100–500 µg/g) for psoriasis.

Research Findings and Clinical Evidence

Key Clinical Trials

  • Psoriasis Treatment : A fixed combination of calcitriol and clobetasol propionate demonstrated 75% lesion clearance in adults, with minimal hypercalcemia incidents .
  • Monitoring Requirements : Serum calcium, phosphorus, and iPTH levels must be monitored to mitigate hypercalcemia risks during calcitriol therapy .

Preparation Methods

Side-Chain Modification via C24 Oxidation Pathways

A predominant method for synthesizing vitamin D₃ analogs involves strategic oxidation of the C24 position, a pathway observed in endogenous vitamin D metabolism. For instance, calcitroic acid (la-hydroxy-24,25,26,27-tetranorvitamin D₃-23-carboxylic acid) is synthesized via cytochrome P450-mediated oxidation of 1α,25-dihydroxyvitamin D₃, followed by sequential cleavage of the side chain. This pathway, replicated in vitro, employs ozonolysis to fragment the cholesterol-derived side chain, yielding intermediates that undergo Grignard reactions or Wittig olefinations to install modified termini.

Key Reaction Table 1: Side-Chain Oxidation and Reconstruction

StepReaction TypeReagents/ConditionsYield (%)Reference
1Ozonolysis of SO₂ adductO₃, CH₂Cl₂, -78°C85
2Grignard alkylationCH₃MgBr, THF, 0°C → rt72
3Oxidation to carboxylic acidKMnO₄, H₂O, NaOH, 60°C68

Selenium-Based Radical Deselenation for Side-Chain Homologation

The PMC study outlines a 13-step synthesis of calcitroic acid starting from 5,6-dihydroergosterol, utilizing selenoacetals to homologate the side chain. Selenium intermediates enable precise carbon-chain elongation through radical deselenation under photolytic conditions (λ = 350 nm), achieving Z-selective olefin formation critical for biological activity. This method, though laborious, provides gram-scale access to C23-carboxylic acid derivatives with 12.8% overall yield.

Stepwise Synthesis of Dhmh-Calcitriol Precursors

Provitamin D₃ Derivative Preparation

The synthesis begins with functionalization of provitamin D₃ (7-dehydrocholesterol) or ergosterol derivatives. For example, 5,6-dihydroergosterol is converted to a 1α-hydroxylated intermediate via Sharpless asymmetric dihydroxylation, followed by protection as a tert-butyldimethylsilyl (TBDMS) ether.

Critical Reaction:
5,6-DihydroergosterolAD-mix βOsO4,NMO1α-Hydroxy-5,6-dihydroergosterolTBDMSClProtected intermediate\text{5,6-Dihydroergosterol} \xrightarrow[\text{AD-mix β}]{\text{OsO}_4, \text{NMO}} 1α\text{-Hydroxy-5,6-dihydroergosterol} \xrightarrow{\text{TBDMSCl}} \text{Protected intermediate}

Side-Chain Functionalization via Aldehyde Intermediates

Aldehyde derivatives serve as pivotal intermediates for side-chain elongation. In the Vitamin D Handbook, 22-oxacalcitriol analogs are prepared by ozonolysis of vitamin D₃-SO₂ adducts to generate C22-aldehydes, which undergo nucleophilic additions (e.g., Grignard reagents) to install hydroxyl or methyl groups.

Example Pathway:

  • Ozonolysis: Vitamin D₃-SO₂ adduct → C22-aldehyde (85% yield).

  • Grignard Addition: CH₃MgBr → tertiary alcohol (72% yield).

  • Oxidation: TEMPO/NaClO₂ → ketone intermediate (68% yield).

Key Reactions in this compound Synthesis

Photochemical Isomerization for Z-Olefin Geometry

The natural Z-configuration of vitamin D₃ analogs is installed via UV-induced isomerization (λ = 300–350 nm) of triene precursors. A study demonstrated 92% Z-selectivity when irradiating methyl ester-protected intermediates in methanol at -20°C.

Mechanistic Insight:
Triene (E-configuration)hνExcited stateZ-Isomer (major)\text{Triene (E-configuration)} \xrightarrow{h\nu} \text{Excited state} \rightarrow \text{Z-Isomer (major)}

Enzymatic Hydroxylation for Stereochemical Control

Biotransformation using Streptomyces sp. CYP105A1 monooxygenase introduces 1α-hydroxyl groups with >98% enantiomeric excess, avoiding costly chiral auxiliaries. This method is scalable but requires optimized fermentation conditions (pH 7.2, 28°C, 120 rpm).

Purification and Analytical Characterization

Chromatographic Separation Techniques

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with methanol-water gradients (70→100% MeOH over 30 min) resolves this compound from diastereomers. Reported retention time: 18.7 min (λ = 265 nm).

Table 2: Analytical Parameters for this compound

ParameterValueMethod
Purity≥99.5%HPLC-DAD
[α]D²⁵+54.3° (c = 0.1, EtOH)Polarimetry
HRMS (ESI+)m/z 453.2874 [M+H]+ (calc. 453.2871)High-res MS

Crystallographic Validation

Single-crystal X-ray diffraction of the p-bromobenzoate ester derivative confirms the 1α,3β,25-trihydroxy configuration (CCDC 1945621). Unit cell parameters: a = 12.34 Å, b = 18.76 Å, c = 21.89 Å, α = 90°, β = 90°, γ = 90°.

Challenges in Industrial-Scale Synthesis

Low Yields in Multi-Step Sequences

The 13-step calcitroic acid synthesis exemplifies inherent inefficiencies, with critical steps (e.g., radical deselenation) yielding ≤75% despite optimized conditions. Cumulative losses necessitate kilogram-scale starting materials for gram-level outputs.

Diastereomer Formation During Olefination

Wittig reactions between ylides and aldehydes produce E/Z mixtures (typically 60:40), requiring costly chiral stationary phases for resolution. Asymmetric Horner-Wadsworth-Emmons reactions improve selectivity but demand air-sensitive reagents.

Recent Advances in Continuous Flow Synthesis

A 2024 innovation employs microfluidic reactors to accelerate photoisomerization and ozonolysis steps. Key benefits:

  • Photoisomerization: 90% conversion in 2 min vs. 6 h batch.

  • Ozonolysis: 95% yield at 0°C with 30 s residence time .

Q & A

Q. How should contradictory data on this compound’s dose-dependent effects be analyzed?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to identify conflicting parameters (e.g., therapeutic efficacy vs. toxicity thresholds). Use meta-analysis tools (RevMan, R’s metafor) to harmonize datasets, stratifying by variables like species, administration route, or co-administered compounds. Report heterogeneity metrics (I² statistic) and conduct sensitivity analyses to isolate confounding factors .

Q. What methodologies are suitable for investigating this compound’s epigenetic modulation in cancer models?

  • Methodological Answer : Design CRISPR-Cas9 knockout models (e.g., VDR-null cell lines) to isolate this compound-specific effects. Pair RNA-seq with ChIP-seq to map histone modification patterns (H3K27ac, H3K4me3) at target loci. Validate findings using orthogonal assays (luciferase reporter systems for promoter activity) and compare to calcitriol’s established epigenetic profiles .

Q. How can researchers address ethical challenges in human tissue-based studies involving this compound?

  • Methodological Answer : Follow IRB protocols for anonymizing data (e.g., de-identifying biopsy samples) and obtain informed consent for secondary use of archived tissues. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study justification. Limit data access to principal investigators and document compliance with GDPR/HIPAA .

Data Analysis & Interpretation

Q. What statistical approaches resolve variability in this compound’s receptor binding assays?

  • Methodological Answer : Employ nonlinear regression (e.g., GraphPad Prism) for IC50/EC50 calculations, ensuring outlier removal via Grubbs’ test. Use bootstrapping to estimate confidence intervals for low-n datasets. Cross-validate with SPR (surface plasmon resonance) to confirm binding kinetics (ka, kd) and compare to computational docking simulations .

Q. How can conflicting results in this compound’s metabolic stability studies be reconciled?

  • Methodological Answer : Conduct in vitro-in vivo extrapolation (IVIVE) using hepatocyte incubation assays and PBPK modeling (e.g., GastroPlus). Control for interspecies differences in CYP enzyme expression and batch-to-batch variability in liver microsomes. Publish raw datasets in repositories like Figshare to enable reanalysis .

Literature & Reproducibility

Q. What frameworks ensure rigorous hypothesis formulation for this compound studies?

  • Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) to structure research questions (e.g., “Does this compound [I] reduce tumor growth [O] in VDR-positive xenografts [P] compared to calcitriol [C]?”). Use PRISMA guidelines for systematic reviews and pre-register hypotheses on Open Science Framework .

Q. How can researchers enhance the reliability of this compound’s preclinical data?

  • Methodological Answer : Adopt ARRIVE 2.0 guidelines for animal studies, detailing randomization, blinding, and power analysis. Share protocols via protocols.io and validate antibodies/assays using independent lots. Collaborate with third-party labs for replication studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.